1-(2-Pyridinylsulfonyl)-1H-benzotriazole

Copper Corrosion Inhibition Acidic Medium Electrochemistry

This specific 2-pyridinyl isomer delivers 97% corrosion inhibition for copper in 1M HNO3 at 10⁻³ M, acting as a cathodic inhibitor. Its unique electronic profile, driven by the 2-pyridinylsulfonyl group, ensures superior metal-surface adsorption and electrophilic reactivity—performance that generic sulfonylbenzotriazoles cannot replicate. Ideal for C-sulfonylation of nitriles and heteroaromatics, and as a temporary sulfonyl donor cleavable by AlI3. Insist on the 2-pyridinyl isomer to achieve published quantitative outcomes.

Molecular Formula C11H8N4O2S
Molecular Weight 260.27 g/mol
CAS No. 678173-42-7
Cat. No. B1598497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Pyridinylsulfonyl)-1H-benzotriazole
CAS678173-42-7
Molecular FormulaC11H8N4O2S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC=N3
InChIInChI=1S/C11H8N4O2S/c16-18(17,11-7-3-4-8-12-11)15-10-6-2-1-5-9(10)13-14-15/h1-8H
InChIKeyOZUVNTAONYFQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Pyridinylsulfonyl)-1H-benzotriazole (CAS 678173-42-7): A Position-Specific Isomer for Specialized Corrosion Inhibition and Organic Synthesis


1-(2-Pyridinylsulfonyl)-1H-benzotriazole (CAS 678173-42-7) is a heterocyclic organic compound characterized by a benzotriazole core N-functionalized with a 2-pyridinylsulfonyl group [1]. Its molecular formula is C11H8N4O2S, with a molecular weight of 260.27 g/mol and a reported melting point range of 136-140 °C . It belongs to the class of N-sulfonylbenzotriazoles, which are established as electrophilic reagents for C-sulfonylation and have been investigated for their performance as corrosion inhibitors for copper [1][2].

Why Substituting 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (678173-42-7) with its 3-Pyridinyl Isomer or Phenyl Analog May Alter Experimental Outcomes


Within the class of sulfonylbenzotriazoles, generic substitution is not advisable due to the demonstrated impact of the sulfonyl substituent's electronic and steric properties on performance. Specifically, the position of the nitrogen atom in the pyridine ring (2- vs. 3-) alters the electron density on the sulfonyl group and the molecule's overall polarity, which directly influences its adsorption behavior on metal surfaces and its reactivity as an electrophile [1]. Research confirms that inhibition efficiency in corrosive environments is dependent on the nature of the inhibitor, making the selection of the specific 2-pyridinyl isomer critical for achieving the published quantitative outcomes [1].

Quantifiable Performance Metrics for 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (678173-42-7) vs. Closest Analogs


Corrosion Inhibition Efficiency of 2PSB on Copper in Acidic Media vs. Phenylsulfonyl and 3-Pyridinyl Analogs

A direct comparative study investigated 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (2PSB) alongside its direct analogs 1-(Phenylsulfonyl)-1H-benzotriazole (PSB) and 1-(3-Pyridinylsulfonyl)-1H-benzotriazole (3PSB) as corrosion inhibitors for copper in 1M HNO3 [1]. The study quantified inhibition efficiency (IE%) using both weight loss and Tafel polarization methods [1]. At a concentration of 10⁻³ M, the 2-pyridinyl isomer (2PSB) achieved an inhibition efficiency of 97% and was found to act primarily as a cathodic inhibitor [2].

Copper Corrosion Inhibition Acidic Medium Electrochemistry

Reactivity of N-Sulfonylbenzotriazoles as Electrophiles for C-Sulfonylation Reactions

1-(2-Pyridinylsulfonyl)-1H-benzotriazole is a member of the N-sulfonylbenzotriazole class, which has been established as an advantageous reagent for C-sulfonylation [1]. The study demonstrates that these reagents react with diverse nucleophiles including nitriles, reactive heteroaromatics, and sulfones to produce α-cyanoalkyl sulfones, sulfonylheteroaromatics, and other sulfones in synthetically useful to excellent yields [1]. This class of reagents represents the first successful application of sulfonylazoles for this type of bond formation [1].

Organic Synthesis C-Sulfonylation Electrophilic Reagent

Evidence-Supported Application Scenarios for Procuring 1-(2-Pyridinylsulfonyl)-1H-benzotriazole (678173-42-7)


As a Cathodic Corrosion Inhibitor for Copper in Nitric Acid Environments

This compound is directly applicable as a corrosion inhibitor for copper in 1M HNO3 solutions. The evidence shows that at a concentration of 10⁻³ M, it provides 97% inhibition efficiency and functions as a cathodic inhibitor [1][2]. This makes it a candidate for use in industrial processes involving copper equipment exposed to acidic nitrate media, where its performance has been quantified against direct structural analogs [1].

As an Electrophilic Reagent for Introducing a 2-Pyridinylsulfonyl Group

Based on its class as an N-sulfonylbenzotriazole, this compound is a logical choice for researchers seeking to install a 2-pyridinylsulfonyl moiety onto carbon-based nucleophiles [3]. It is intended for use in C-sulfonylation reactions with nitriles or heteroaromatics, where its class has been shown to produce synthetically useful yields, offering a potential advantage in synthesizing sulfonyl-containing heterocycles or pharmaceutical intermediates [3].

As a Chemoselectively Deprotectable Sulfonyl Donor

Research indicates that 1-sulfonylbenzotriazoles, a class including this compound, preferentially undergo N-desulfonylation when treated with aluminum halides like AlI3 [4]. This chemoselectivity, where AlI3 is unreactive towards typical aromatic sulfonamides, suggests a specific utility in synthetic pathways requiring a temporary sulfonyl protecting group or an easily removable sulfonyl donor, distinct from classical sulfonamide chemistry [4].

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